LDH Enzymatic Inhibition Potency: RS6212 vs. FX-11 vs. NHI-2
RS6212 inhibits LDH with an IC50 of 12.03 μM [1]. This places its potency between the less active FX-11 (IC50 of 23.3 μM in HeLa cells and 49.27 μM in BxPc-3 cells) and the more active NHI-2 (LDHA IC50 of 14.7 μM) .
| Evidence Dimension | LDH Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.03 μM |
| Comparator Or Baseline | FX-11 (IC50 = 23.3-49.27 μM) and NHI-2 (IC50 = 14.7 μM) |
| Quantified Difference | RS6212 is ~1.9-4.1x more potent than FX-11 and ~1.2x more potent than NHI-2 in comparative assays. |
| Conditions | Biochemical assay against LDH enzyme. |
Why This Matters
Understanding the relative potency allows researchers to select an inhibitor with an appropriate dynamic range for their specific cellular or biochemical assay, avoiding off-target effects from excessively high concentrations.
- [1] Di Magno, L., Coluccia, A., Bufano, M., Ripa, S., La Regina, G., Nalli, M., Di Pastena, F., Canettieri, G., Silvestri, R., & Frati, L. (2022). Discovery of novel human lactate dehydrogenase inhibitors: Structure-based virtual screening studies and biological assessment. European Journal of Medicinal Chemistry, 240, 114605. View Source
